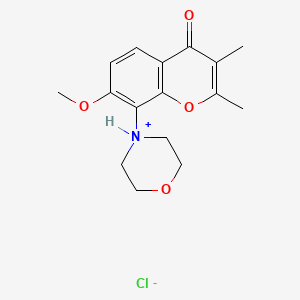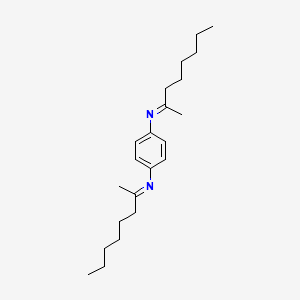
1,4-Benzenediamine, N,N'-bis(1-methylheptylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenediamine, N,N’-bis(1-methylheptylidene)- is an organic compound with the molecular formula C22H36N2. It is also known by other names such as N,N’-bis(1-methylheptyl)-1,4-benzenediamine. This compound is characterized by its two amine groups attached to a benzene ring, each substituted with a 1-methylheptylidene group. It is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N,N’-bis(1-methylheptylidene)- typically involves the reaction of 1,4-benzenediamine with 1-methylheptyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine groups of 1,4-benzenediamine attack the electrophilic carbon of the 1-methylheptyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions in reactors equipped with temperature and pressure control. The reaction mixture is typically stirred and heated to facilitate the reaction. After the reaction is complete, the product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenediamine, N,N’-bis(1-methylheptylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenediamine, N,N’-bis(1-methylheptylidene)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used as an antioxidant in rubber and plastic manufacturing, as well as a stabilizer in fuels and lubricants.
Wirkmechanismus
The mechanism of action of 1,4-Benzenediamine, N,N’-bis(1-methylheptylidene)- involves its interaction with various molecular targets. The compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage. It can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Vergleich Mit ähnlichen Verbindungen
1,4-Benzenediamine, N,N’-bis(1-methylheptylidene)- can be compared with other similar compounds such as:
1,4-Benzenediamine, N,N’-bis(1-methylheptyl)-: Similar structure but different substituents.
N,N’-Bis(1-methylpropyl)-1,4-benzenediamine: Different alkyl groups attached to the amine groups.
N,N’-Bis(2-octyl)-p-phenylenediamine: Different alkyl chain length and branching.
The uniqueness of 1,4-Benzenediamine, N,N’-bis(1-methylheptylidene)- lies in its specific substituents, which can influence its chemical reactivity and physical properties, making it suitable for specific applications in various fields.
Eigenschaften
CAS-Nummer |
68123-09-1 |
|---|---|
Molekularformel |
C22H36N2 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
N-[4-(octan-2-ylideneamino)phenyl]octan-2-imine |
InChI |
InChI=1S/C22H36N2/c1-5-7-9-11-13-19(3)23-21-15-17-22(18-16-21)24-20(4)14-12-10-8-6-2/h15-18H,5-14H2,1-4H3 |
InChI-Schlüssel |
JWJHHWVHDVQCJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=NC1=CC=C(C=C1)N=C(C)CCCCCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Chromium(3+);[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B13769563.png)
![Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt](/img/structure/B13769564.png)

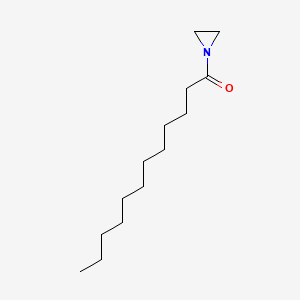
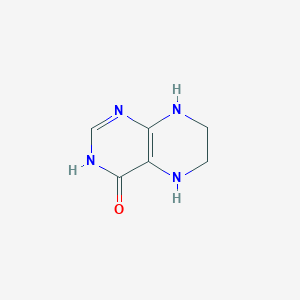
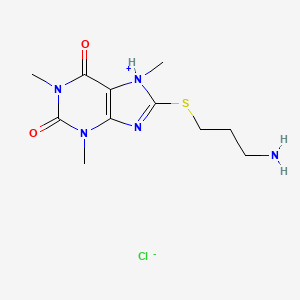
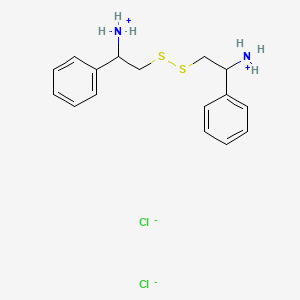
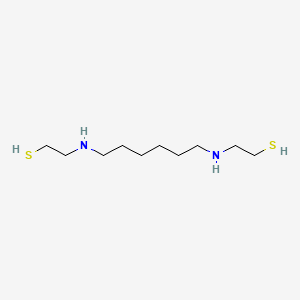
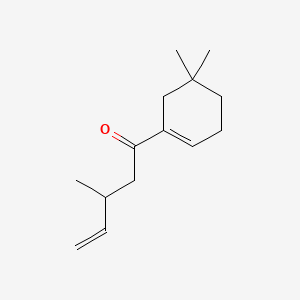

![7H-Benzimidazo[2,1-a]benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-7-one](/img/structure/B13769629.png)
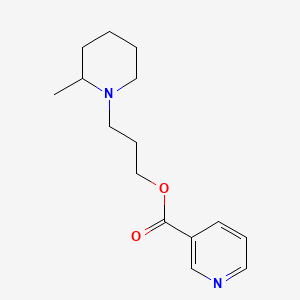
![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769633.png)
